molecular formula C12H24N2 B15069819 [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine

[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine

Cat. No.: B15069819
M. Wt: 196.33 g/mol
InChI Key: LSNNKIICNWTISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine involves its interaction with specific molecular targets in biological systems. The piperidine ring and the ethylamine chain play crucial roles in binding to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine apart from similar compounds is its specific substitution pattern. The presence of the cyclopentyl group at the 2-position of the piperidine ring and the ethylamine chain provides unique steric and electronic properties, influencing its reactivity and biological activity .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

2-(1-cyclopentylpiperidin-2-yl)ethanamine

InChI

InChI=1S/C12H24N2/c13-9-8-12-7-3-4-10-14(12)11-5-1-2-6-11/h11-12H,1-10,13H2

InChI Key

LSNNKIICNWTISK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCCCC2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.